molecular formula C16H19NO3S B369079 1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine

1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine

Cat. No.: B369079
M. Wt: 305.4 g/mol
InChI Key: GFSHIKPVWFAPBC-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine is a chemical compound with the CAS Registry Number 325811-88-9 and a molecular formula of C16H19NO3S . This piperidine sulfonamide serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. Compounds featuring a piperidine ring linked to a 6-methoxynaphthalene sulfonamide group are of significant interest in the development of soluble epoxide hydrolase (sEH) inhibitors . sEH is an important enzyme regulating epoxyeicosatrienoic acids (EETs), and its inhibition has been explored for potential anti-inflammatory, vasodilatory, and anti-fibrotic effects . Furthermore, structural analogs incorporating a methoxynaphthalene group and a substituted piperidine ring have been investigated as high-affinity ligands for sigma receptors, indicating the versatility of this chemotype in probing neurological targets and cellular proliferation . Researchers can utilize this compound as a key synthetic precursor for further structural diversification and structure-activity relationship (SAR) studies. The product is provided for research purposes and is Not For Human, Veterinary Diagnostic, or Therapeutic Use.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-20-15-7-5-14-12-16(8-6-13(14)11-15)21(18,19)17-9-3-2-4-10-17/h5-8,11-12H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSHIKPVWFAPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a piperidine ring and a methoxynaphthalene moiety. The structural formula can be represented as follows:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_3\text{S}

This compound's unique structure contributes to its distinct biological activities, particularly in anticancer and antimicrobial contexts.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it induces apoptosis in various cancer cell lines by disrupting cell cycle progression.

Mechanism of Action:

  • Cell Cycle Arrest: The compound has been observed to induce S-phase arrest in cancer cells, as evidenced by flow cytometry analysis.
  • Apoptosis Induction: Treatment with this compound leads to increased apoptosis rates, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways .

Case Study:
A study investigating the effects of this compound on HepG2 liver cancer cells demonstrated an increase in apoptosis from 8.9% (control) to 57.51% at higher concentrations. The compound also upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2, confirming its role in promoting cell death .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown potential against various bacterial strains, suggesting its application in developing new antibiotics or antimicrobial agents.

Research Findings:
Studies have indicated that compounds similar to this compound possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant bacteria.

Comparative Analysis

To better understand the efficacy of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundSulfonamideHighModerate
IMB-1406N/AVery HighLow
SunitinibTyrosine Kinase InhibitorHighLow

This table illustrates that while this compound has notable anticancer effects, it may not be as potent as some other compounds but offers potential in antimicrobial applications.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's efficacy and selectivity.
  • In Vivo Studies: To assess the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies: To explore the specific pathways affected by this compound in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(6-Methoxynaphthalen-2-yl)sulfonylpiperidine is highlighted through comparisons with related compounds (Table 1). Key differentiating factors include substituent groups, electronic effects, and biological relevance.

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Key Structural Features Biological/Chemical Properties Reference ID
This compound Sulfonylpiperidine + 6-methoxynaphthalene Enhanced electrophilicity due to sulfonyl group; potential for hydrogen bonding via NH groups
1-(6-Methoxynaphthalen-2-yl)ethanol Ethanol group instead of sulfonylpiperidine Pharmacologically inactive impurity in naproxen synthesis; lacks sulfonamide reactivity
1-(6-Methoxynaphthalen-2-yl)ethanone Ketone group instead of sulfonylpiperidine Intermediate in NSAID synthesis; limited hydrogen-bonding capacity compared to sulfonamides
3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one Pyridyl-propenone backbone + methoxynaphthalene Dihedral angle (40.5–41.2°) between naphthalene and pyridine rings; C–H···O hydrogen bonding
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine Piperidine with 4-nitrobenzenethiomethyl group (electron-withdrawing nitro substituent) Higher electrophilicity than methoxynaphthyl analogs; potential for redox-sensitive applications
N-[1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-...methanesulfonamide Spirochromene-piperidine + methanesulfonamide + cyano group Designed for high-affinity receptor binding; complex stereochemistry influences bioavailability

Key Comparison Points:

In contrast, the nitro group in 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine increases electrophilicity, favoring reactions with nucleophiles .

Hydrogen-Bonding Capacity: The sulfonyl and NH groups in the target compound enable strong hydrogen-bonding interactions, critical for enzyme inhibition. By comparison, 1-(6-Methoxynaphthalen-2-yl)ethanol and ethanone lack these groups, rendering them less bioactive .

Structural Flexibility: Compounds like 3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one exhibit conformational rigidity (40.5° dihedral angle), which may restrict binding to flexible active sites.

Synthetic Utility :

  • The target compound is synthesized via hydrazide intermediates, a method also employed for semicarbazide/thiosemicarbazide derivatives . Analogous compounds, such as 1-(1-phenylcyclohexyl)piperidine (PCP), utilize alkylation or Grignard reactions, highlighting divergent synthetic pathways .

Pharmacological Relevance: While USP-related compounds (e.g., 1-(6-Methoxynaphthalen-2-yl)ethanol) are pharmacologically inert impurities, the sulfonylpiperidine motif is associated with bioactivity in analogs like N-[1'-[(2R)-6-cyano...]methanesulfonamide, which targets specific receptors .

Research Findings and Data

  • SHELX Refinement : Structural data for analogs (e.g., dihedral angles, hydrogen bonds) were validated using SHELXL, ensuring precision in crystallographic analysis .
  • Thermodynamic Stability : The sulfonyl group in the target compound likely increases thermal stability compared to ester or ketone-containing analogs, as inferred from HRMS data (relative error: 2.6 ppm) .

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